5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide

Catalog No.
S727655
CAS No.
3493-13-8
M.F
C15H23IN6O5S
M. Wt
526.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-...

CAS Number

3493-13-8

Product Name

5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;iodide

Molecular Formula

C15H23IN6O5S

Molecular Weight

526.4 g/mol

InChI

InChI=1S/C15H22N6O5S.HI/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H

InChI Key

XQMWYLXPEGFCFT-UHFFFAOYSA-N

SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[I-]

Biological Methylation:

S-Adenosyl-L-Methionine (SAM) is a crucial biological molecule involved in various methylation reactions throughout the cell. It acts as a methyl group donor, transferring a methyl group to various biomolecules, including:

  • DNA: SAM plays a vital role in DNA methylation, a process essential for gene expression regulation, genomic stability, and development.
  • Proteins: Protein methylation can modify protein structure, function, and activity. SAM participates in various protein methylation processes, impacting diverse cellular functions.
  • Small molecules: SAM also participates in the methylation of various small molecules, like catecholamines (neurotransmitters) and phospholipids (cell membrane components), influencing their functions.

Cellular Regulation:

Beyond its role in methylation, SAM is involved in various cellular processes, including:

  • Polyamine biosynthesis: SAM is a precursor for polyamines, essential for cell growth, proliferation, and differentiation.
  • One-carbon metabolism: SAM participates in the folate cycle, a crucial pathway for one-carbon metabolism, impacting nucleotide synthesis and cellular energy production.

Research Applications:

Due to its diverse involvement in biological processes, SAM is a subject of ongoing research in various areas:

  • Cancer: Studies investigate the potential of SAM in cancer prevention, treatment, and drug development.
  • Neurodegenerative diseases: Research explores the potential of SAM in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, focusing on its role in neurotransmitter function and protein methylation.
  • Liver diseases: SAM's role in liver health and regeneration is being studied, exploring its potential therapeutic benefits in liver diseases.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

526.04954 g/mol

Monoisotopic Mass

526.04954 g/mol

Heavy Atom Count

28

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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